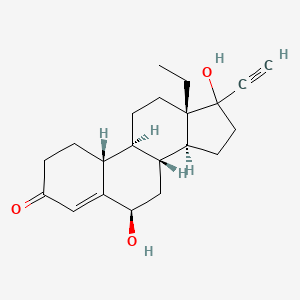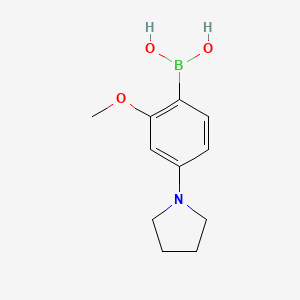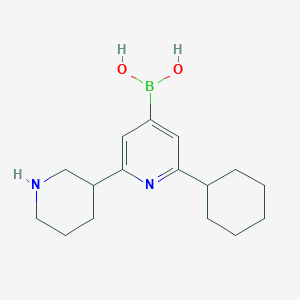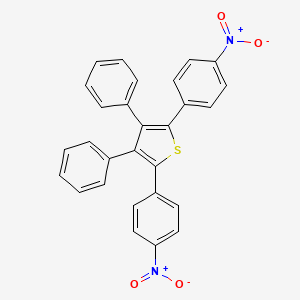
2-(2-Acetyl-3,5-dihydroxy-4-methoxyphenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Acetyl-3,5-dihydroxy-4-methoxyphenyl)acetic acid is an organic compound with the molecular formula C11H12O5 This compound is characterized by the presence of an acetyl group, two hydroxyl groups, and a methoxy group attached to a phenyl ring, along with an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetyl-3,5-dihydroxy-4-methoxyphenyl)acetic acid typically involves the reaction of 3,5-dihydroxy-4-methoxyacetophenone with acetic acid and acetic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the acetylation process . The reaction mixture is then purified through recrystallization to obtain the desired product in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate green chemistry principles, such as the use of environmentally friendly solvents and catalysts, to minimize the environmental impact.
化学反应分析
Types of Reactions
2-(2-Acetyl-3,5-dihydroxy-4-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The acetyl group can be reduced to an alcohol, and the compound can undergo further reduction reactions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
科学研究应用
2-(2-Acetyl-3,5-dihydroxy-4-methoxyphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of 2-(2-Acetyl-3,5-dihydroxy-4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity by participating in hydrogen bonding and other interactions with target proteins and enzymes. The acetyl group can also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on cellular pathways .
相似化合物的比较
Similar Compounds
Vanillylmandelic acid: Similar in structure but with different functional groups.
2-Methoxyphenylacetic acid: Lacks the acetyl and hydroxyl groups present in 2-(2-Acetyl-3,5-dihydroxy-4-methoxyphenyl)acetic acid.
3-Methoxy-4-hydroxyphenylacetic acid: Similar but with different substitution patterns on the phenyl ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C11H12O6 |
|---|---|
分子量 |
240.21 g/mol |
IUPAC 名称 |
2-(2-acetyl-3,5-dihydroxy-4-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H12O6/c1-5(12)9-6(4-8(14)15)3-7(13)11(17-2)10(9)16/h3,13,16H,4H2,1-2H3,(H,14,15) |
InChI 键 |
QSWOSJNPHIHNIR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C(=C(C=C1CC(=O)O)O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087913.png)



![1-(3-Methoxy-4-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087949.png)
![5-(2-hydroxy-3,5-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B14087956.png)
![7-[(2-Hydroxy-2-phenylacetyl)amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14087961.png)

![5-(biphenyl-4-yl)-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14087979.png)



![4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14087992.png)
![7,9-dimethyl-3-phenyl-1-[2-(phenylamino)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14087993.png)
